1-(4-Bromo-2-nitrophenyl)ethanone

Protein Tyrosine Phosphatase Inhibition Enzymology Medicinal Chemistry

Ensure experimental reproducibility by procuring the precise 2-nitro-4-bromo regioisomer (CAS 90004-94-7), not a positional analog. Its unique substitution pattern is critical for PTP target potency (bromide >> chloride), electrophilic carbonyl reactivity, and distinct solid-state conformation verified by a sharp melting point of 70 °C—a definitive identity check upon receipt. A reliable, high-purity (98%) building block for medicinal chemistry and crop protection R&D.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
CAS No. 90004-94-7
Cat. No. B1286419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-nitrophenyl)ethanone
CAS90004-94-7
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3
InChIKeyNZUHVXSDFZFAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-nitrophenyl)ethanone (CAS 90004-94-7) Procurement Overview: Structural Identity and Core Physicochemical Specifications


1-(4-Bromo-2-nitrophenyl)ethanone (CAS 90004-94-7), also known as 4'-Bromo-2'-nitroacetophenone, is a disubstituted aromatic ketone with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol [1][2]. It belongs to the class of bromonitroacetophenone building blocks, characterized by a bromine atom at the para position and a nitro group at the ortho position relative to the acetyl group. This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from its positional isomers (e.g., 4-bromo-3-nitroacetophenone, CAS 18640-58-9) and mono-substituted analogs (e.g., 4-bromoacetophenone, CAS 99-90-1). Key physicochemical properties include a melting point of 70 °C, a density of 1.6±0.1 g/cm³, a predicted boiling point of 345.9±27.0 °C, and a LogP of approximately 1.85 [1][3]. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex pharmaceutical and agrochemical agents [4].

1-(4-Bromo-2-nitrophenyl)ethanone (CAS 90004-94-7) vs. In-Class Analogs: Why Structural Precision Dictates Procurement Decisions


Direct substitution of 1-(4-Bromo-2-nitrophenyl)ethanone with a generic haloacetophenone or a positional isomer is not chemically or functionally equivalent. The specific 2-nitro-4-bromo substitution pattern is critical for both its reactivity as a synthetic intermediate and its biological activity profile. In the context of protein tyrosine phosphatase (PTP) inhibition, for instance, the bromine atom is essential for potency—bromide derivatives are demonstrably much more potent than their chloride counterparts [1]. Furthermore, the ortho-nitro group's electron-withdrawing effect influences the electrophilicity of the adjacent carbonyl, impacting its performance in key reactions like nucleophilic additions or Suzuki couplings. Conformational preferences, as revealed by NMR studies, show that 3,4-disubstituted bromonitroacetophenones adopt a different conformation than 2,5-disubstituted analogs, directly affecting molecular recognition and solid-state packing [2]. Therefore, procuring the exact compound with the precise 2-nitro-4-bromo substitution is a prerequisite for ensuring experimental reproducibility, achieving targeted synthetic yields, and obtaining the intended biological outcome.

1-(4-Bromo-2-nitrophenyl)ethanone (CAS 90004-94-7) Quantitative Differentiation Guide: Head-to-Head and Class-Level Performance Data


PTP Inhibition: Quantified Potency Against TC-PTP and SHP-1

1-(4-Bromo-2-nitrophenyl)ethanone exhibits quantifiable inhibition against the therapeutic targets TC-PTP and SHP-1. The compound demonstrates an IC50 of 19,000 nM (1.90E+4 nM) against TC-PTP [1] and an IC50 of 3,000 nM (3.00E+3 nM) against the catalytic domain of SHP-1 [2]. At the class level, studies on a series of α-haloacetophenone derivatives confirm that bromides are 'much more potent' than their corresponding chlorides, providing a strong rationale for selecting this brominated analog over a chloro-substituted alternative for PTP-related research [3].

Protein Tyrosine Phosphatase Inhibition Enzymology Medicinal Chemistry

Conformational Preference: 3,4-Disubstitution Dictates Distinct Molecular Geometry

Proton NMR studies of disubstituted acetophenones reveal a clear conformational distinction based on substitution pattern. For 3,4-disubstituted bromo-nitro derivatives like 1-(4-bromo-2-nitrophenyl)ethanone, the molecule preferentially adopts a conformation where the H-6 proton is adjacent to the carbonyl group. In contrast, 2,5-disubstituted isomers prefer a conformation with the H-6 proton adjacent to the acetyl methyl group [1][2].

Structural Biology NMR Spectroscopy Molecular Recognition

Differentiated Physicochemical Profile: Lower Melting Point vs. Positional Isomers

1-(4-Bromo-2-nitrophenyl)ethanone possesses a melting point of 70 °C and a density of 1.6±0.1 g/cm³ [1]. This is markedly different from its close positional isomer, 4-bromo-3-nitroacetophenone (CAS 18640-58-9), which has a significantly higher melting point of 117-121 °C .

Physicochemical Characterization Formulation Science Solid-State Chemistry

Vendor-Specific Purity and Economic Metrics for Research Procurement

For research procurement, 1-(4-Bromo-2-nitrophenyl)ethanone is available with a certified purity of 98% from suppliers such as Aladdin (Cat. No. B195708). At the time of this analysis, pricing for a 250mg unit is listed at $22.90, and a 5g unit at $360.90 . This contrasts with the isomeric compound 2-Bromo-4'-nitroacetophenone (CAS 99-81-0), which is available from TCI (Cat. No. N0473) with a purity of >98.0% (GC) .

Chemical Sourcing Research Reagents Procurement

1-(4-Bromo-2-nitrophenyl)ethanone (CAS 90004-94-7): Prioritized Application Scenarios Based on Verified Differentiation Data


Scaffold for Developing Selective Protein Tyrosine Phosphatase (PTP) Inhibitors

Given its quantified IC50 values against TC-PTP (19,000 nM) and SHP-1 (3,000 nM), and the established class-level potency advantage of bromide derivatives over chlorides, this compound is a rationally selected starting point for medicinal chemistry campaigns targeting PTP-related pathways. It is appropriate for in vitro enzymatic screening, hit validation, and preliminary structure-activity relationship (SAR) studies where a brominated core is required. The data supports its procurement over a chloro-substituted analog for this specific target class [1][2].

Conformationally Defined Building Block for Advanced Organic Synthesis

The distinct conformational preference of 3,4-disubstituted bromonitroacetophenones, where the H-6 proton is oriented toward the carbonyl, makes this compound a valuable building block for stereoselective transformations or for constructing molecules where the carbonyl's spatial environment is critical. It is a preferred reagent for reactions where the unique electronic and steric profile conferred by the ortho-nitro and para-bromo groups is essential for achieving desired reactivity or selectivity [3][4].

General Intermediate for Pharmaceutical and Agrochemical Research

As a versatile bromonitroaryl ketone, this compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery and crop protection research. Its documented use as a reactant in organic reactions [5] positions it as a valuable component for constructing diverse chemical libraries. The availability of a defined, high-purity (98%) commercial source (e.g., Aladdin B195708) makes it a practical choice for laboratory-scale synthesis, ensuring reliable supply and consistent quality for research and development projects .

Differentiated Physicochemical Standard for Isomer Identification

The compound's distinct melting point (70 °C), which is significantly lower than its 3-nitro isomer (117-121 °C), provides a simple, quantitative method for confirming the identity and purity of the correct positional isomer upon receipt. This property is critical for quality control in procurement and inventory management, allowing researchers to verify they have the correct CAS 90004-94-7 material and not a positional isomer before initiating sensitive experiments [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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